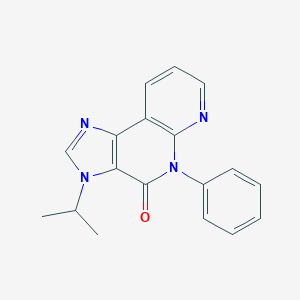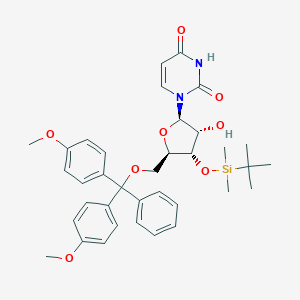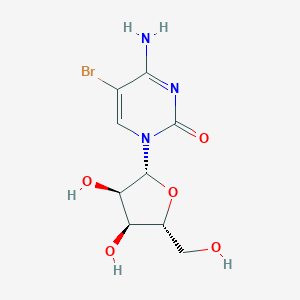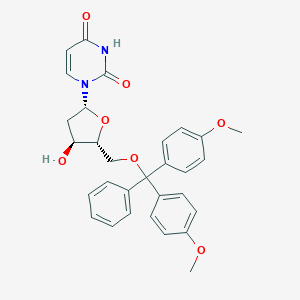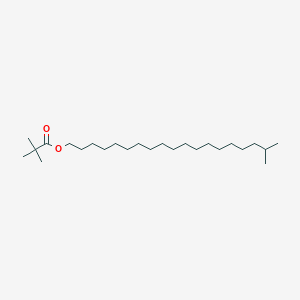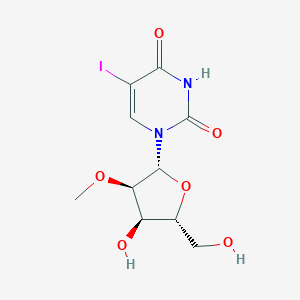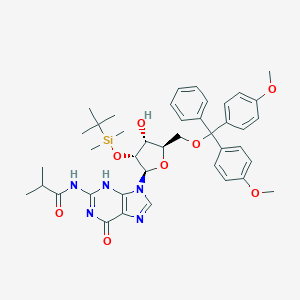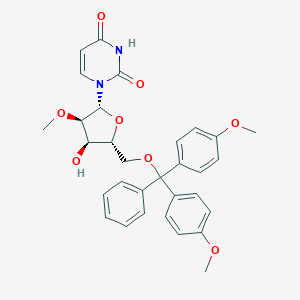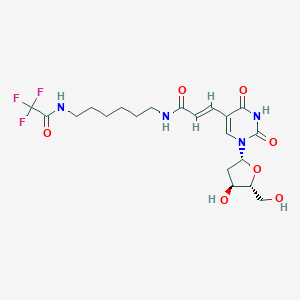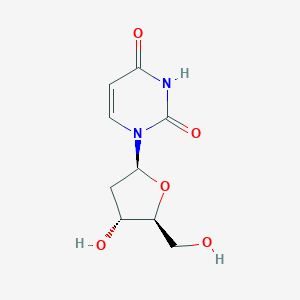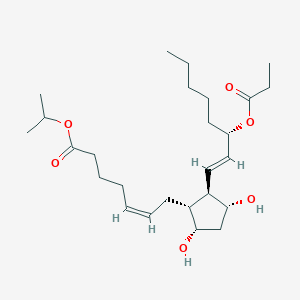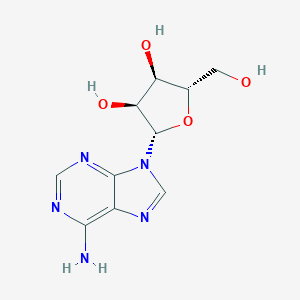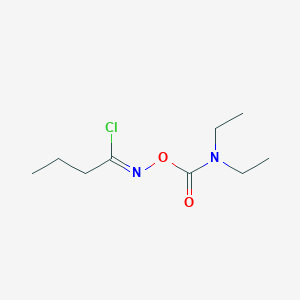
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride, also known as DEACB, is a chemical compound used in scientific research. It is a derivative of butanimidoyl chloride and is commonly used as a reagent in organic synthesis. DEACB has been found to have a variety of biochemical and physiological effects, making it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is not fully understood, but it is thought to act as a carbonylating agent, introducing carbonyl groups into organic molecules. This can lead to changes in the chemical and physical properties of these molecules, allowing for the creation of novel compounds with unique properties.
Biochemische Und Physiologische Effekte
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has also been found to have antitumor activity and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is its versatility as a reagent in organic synthesis. It can be used to introduce specific functional groups into a wide range of molecules, making it a valuable tool in drug discovery and other areas of scientific research. However, N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride can be difficult to handle and can be dangerous if not used properly, so it is important to take appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride. One area of interest is the development of new chemical reactions and synthetic methods using N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride as a reagent. Another area of research is the identification of novel drug compounds based on the chemical properties of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride. Additionally, the biochemical and physiological effects of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride could be further explored to better understand its potential therapeutic applications.
Synthesemethoden
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride can be synthesized through a multi-step process involving the reaction of butanimidoyl chloride with diethylamine and phosgene. The resulting compound is then purified through a series of extraction and distillation processes to yield pure N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is particularly useful in the synthesis of peptides and proteins, as it can be used to introduce specific functional groups into these molecules. N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has also been used in the synthesis of novel drug compounds and in the development of new chemical reactions.
Eigenschaften
CAS-Nummer |
134871-02-6 |
|---|---|
Produktname |
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride |
Molekularformel |
C9H17ClN2O2 |
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate |
InChI |
InChI=1S/C9H17ClN2O2/c1-4-7-8(10)11-14-9(13)12(5-2)6-3/h4-7H2,1-3H3/b11-8- |
InChI-Schlüssel |
NHCLJLUJYIGMNC-UHFFFAOYSA-N |
Isomerische SMILES |
CCC/C(=N/OC(=O)N(CC)CC)/Cl |
SMILES |
CCCC(=NOC(=O)N(CC)CC)Cl |
Kanonische SMILES |
CCCC(=NOC(=O)N(CC)CC)Cl |
Synonyme |
(1-chlorobutylideneamino) N,N-diethylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



